molecular formula C11H14O6 B13606352 2-(3,4,5-trimethoxyphenoxy)acetic Acid CAS No. 65876-10-0

2-(3,4,5-trimethoxyphenoxy)acetic Acid

Cat. No.: B13606352
CAS No.: 65876-10-0
M. Wt: 242.22 g/mol
InChI Key: DUUIKSNOGTVREZ-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethoxyphenoxy)acetic acid is an organic compound characterized by the presence of a trimethoxyphenyl group attached to an acetic acid moiety. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine. The trimethoxyphenyl group, in particular, is a significant pharmacophore, contributing to the compound’s bioactivity and therapeutic potential .

Properties

CAS No.

65876-10-0

Molecular Formula

C11H14O6

Molecular Weight

242.22 g/mol

IUPAC Name

2-(3,4,5-trimethoxyphenoxy)acetic acid

InChI

InChI=1S/C11H14O6/c1-14-8-4-7(17-6-10(12)13)5-9(15-2)11(8)16-3/h4-5H,6H2,1-3H3,(H,12,13)

InChI Key

DUUIKSNOGTVREZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)OCC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

2-(3,4,5-Trimethoxyphenoxy)acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Mechanism of Action

The mechanism of action of 2-(3,4,5-trimethoxyphenoxy)acetic acid involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to bind to active sites of enzymes, inhibiting their activity. For instance, it can inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anti-cancer properties . The compound may also interact with other proteins and receptors, modulating various biological pathways .

Comparison with Similar Compounds

2-(3,4,5-Trimethoxyphenoxy)acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and a broad spectrum of biological activities.

Biological Activity

2-(3,4,5-trimethoxyphenoxy)acetic acid is a compound that has garnered attention due to its diverse biological activities. This article provides a detailed examination of its biological effects, including anti-inflammatory, antibacterial, and antiproliferative properties, supported by relevant data tables and case studies.

Chemical Structure

The compound's structure is characterized by the presence of a phenoxy group with three methoxy substituents on the aromatic ring. This structural feature is crucial for its biological activity.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.

  • Mechanism : The compound acts by modulating pathways associated with inflammation, including the NF-κB signaling pathway.
  • Case Study : In a study assessing its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a dose-dependent decrease in TNF-α and IL-6 levels.

2. Antibacterial Activity

The antibacterial properties of this compound have also been investigated. It shows potent activity against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC ranging from 0.16% to 0.31% against common pathogens associated with wound infections .
  • Biofilm Disruption : It effectively inhibited biofilm formation at concentrations as low as 0.31%, suggesting potential applications in treating chronic infections.

3. Antiproliferative Effects

The antiproliferative activity of this compound has been evaluated in cancer cell lines.

  • Inhibition of Cell Growth : In vitro studies showed that this compound reduced cell viability in K562 leukemia cells significantly.
  • Mechanism of Action : The compound was found to induce apoptosis through the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and upregulation of pro-apoptotic proteins (e.g., Bax), leading to increased cell death .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryDecreased TNF-α and IL-6 levels in macrophages
AntibacterialMIC: 0.16% - 0.31%; effective against biofilms
AntiproliferativeInduced apoptosis in K562 cells

Table 2: Apoptosis Induction in K562 Cells

Concentration (nM)% Apoptosis (Early Stage)% Apoptosis (Late Stage)
Control2.47%-
1015.30%5.00%
6040.20%17.70%
10057.90%25.00%

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